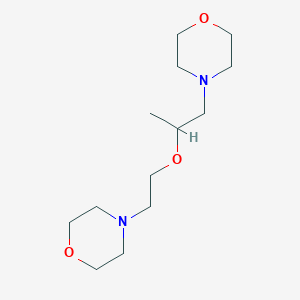
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine, also known as MEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEM is a morpholine derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been thoroughly investigated.
Mecanismo De Acción
The mechanism of action of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This enhancement of GABA-A receptor activity may contribute to the anticonvulsant and neuroprotective effects of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on ion channels in the brain, 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine in lab experiments is its high potency and selectivity for GABA-A receptors. This allows for precise modulation of neuronal activity without affecting other neurotransmitter systems. However, one limitation of using 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are many potential future directions for research on 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine. One area of interest is its potential use as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine for these conditions. Additionally, 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine may have potential applications in the field of neuroimaging, as a radioligand for PET or SPECT studies. Further research is also needed to fully understand the mechanism of action of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine and its effects on ion channels in the brain.
Métodos De Síntesis
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine can be synthesized through a variety of methods, including the reaction of 4-chloromorpholine with 2-(1-methyl-2-hydroxyethyl)morpholine, or the reaction of 4-morpholinyl-2-chloroethyl ether with 2-(1-methyl-2-hydroxyethyl)morpholine. Both of these methods have been used to produce 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine with high yield and purity.
Aplicaciones Científicas De Investigación
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the function of ion channels in the brain, as well as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease. 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has also been investigated for its potential use as a radioligand for imaging studies in the brain.
Propiedades
Número CAS |
111681-72-2 |
|---|---|
Nombre del producto |
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine |
Fórmula molecular |
C13H26N2O3 |
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine |
InChI |
InChI=1S/C13H26N2O3/c1-13(12-15-4-9-17-10-5-15)18-11-6-14-2-7-16-8-3-14/h13H,2-12H2,1H3 |
Clave InChI |
WTSZPGPMXVFMCG-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OCCN2CCOCC2 |
SMILES canónico |
CC(CN1CCOCC1)OCCN2CCOCC2 |
Otros números CAS |
111681-72-2 |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



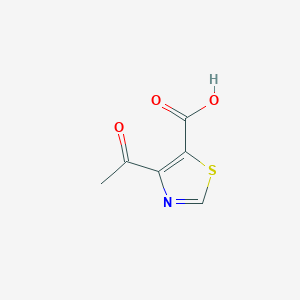
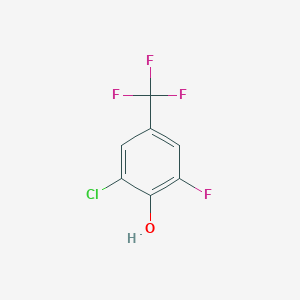
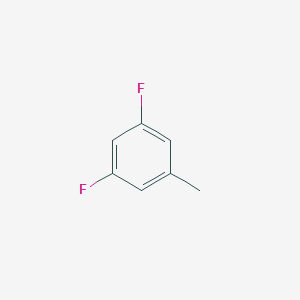
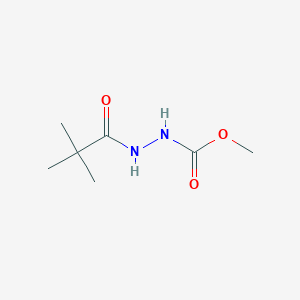
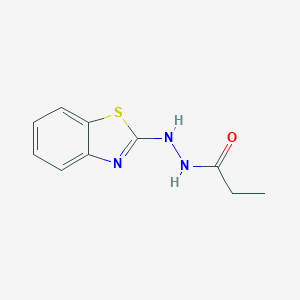
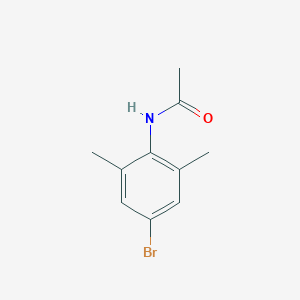
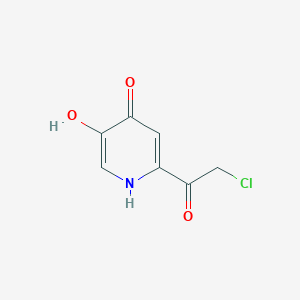
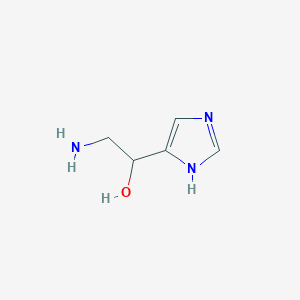
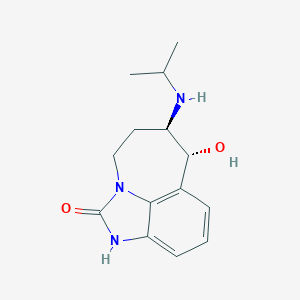
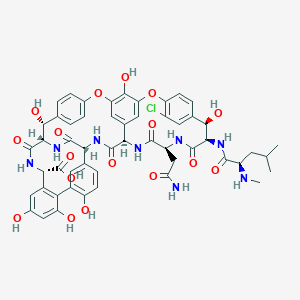
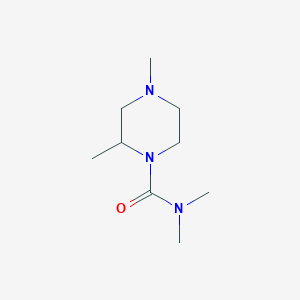
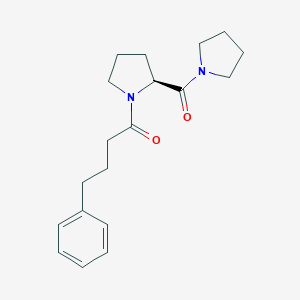
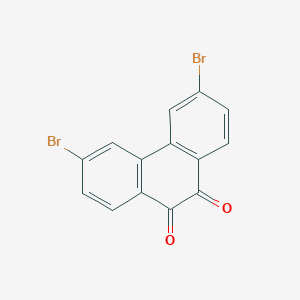
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)